methyl 2-cyclohexyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-cyclohexyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclohexyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with glyoxal and ammonium acetate, followed by esterification with methanol. The reaction conditions often require a catalyst, such as a nickel catalyst, and are conducted under mild temperatures to ensure the formation of the desired imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclohexyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
Methyl 2-cyclohexyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 2-cyclohexyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-imidazole-5-carboxylate: Similar structure but lacks the cyclohexyl group.
4-Methyl-5-imidazolecarboxaldehyde: Contains an aldehyde group instead of an ester group.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains additional substituents on the imidazole ring
Uniqueness
Methyl 2-cyclohexyl-1H-imidazole-5-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
IUPAC Name |
methyl 2-cyclohexyl-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11(14)9-7-12-10(13-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMNOMASTZHHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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